5-((1H-1,2,4-Triazol-3-yl)thio)-2-nitroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-((1H-1,2,4-Triazol-3-yl)thio)-2-nitroaniline is a chemical compound that features a nitro group, a triazole ring, and a sulfanyl group attached to an aniline structure
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the nitration of 2-amino-5-mercaptobenzene, followed by the reaction with 1H-1,2,4-triazole under specific conditions to yield the desired compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of advanced purification techniques such as recrystallization and chromatography would be employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
5-((1H-1,2,4-Triazol-3-yl)thio)-2-nitroaniline can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or using chemical reductants like tin(II) chloride.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The sulfanyl group can be oxidized to a sulfonyl group using oxidizing agents like hydrogen peroxide or potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst, or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Oxidation: Hydrogen peroxide in acetic acid, or potassium permanganate in water.
Major Products Formed
Reduction: 2-Amino-5-[(1H-1,2,4-triazol-5-yl)sulfanyl]aniline.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Oxidation: 2-Nitro-5-[(1H-1,2,4-triazol-5-yl)sulfonyl]aniline.
Scientific Research Applications
5-((1H-1,2,4-Triazol-3-yl)thio)-2-nitroaniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with specific properties.
Biology: Investigated for its potential as a bioactive compound, particularly in the development of new drugs or as a probe in biochemical studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals due to its unique structural features.
Mechanism of Action
The mechanism of action of 5-((1H-1,2,4-Triazol-3-yl)thio)-2-nitroaniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The triazole ring may also play a role in binding to specific molecular targets, enhancing the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
3-Nitro-1-(2H-tetrazol-5-yl)-1H-1,2,4-triazol-5-amine: Another compound with a triazole ring and nitro group, known for its energetic properties.
1-(3,5-Dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine: A compound with similar structural features, used in high-performance energetic materials.
5-Nitro-1,2,4-triazole-3-one: Known for its use as a high explosive with low sensitivity.
Uniqueness
5-((1H-1,2,4-Triazol-3-yl)thio)-2-nitroaniline is unique due to the presence of both a nitro group and a sulfanyl group attached to an aniline structure, combined with a triazole ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in materials science and pharmaceuticals.
Properties
CAS No. |
55564-45-9 |
---|---|
Molecular Formula |
C8H7N5O2S |
Molecular Weight |
237.24 g/mol |
IUPAC Name |
2-nitro-5-(1H-1,2,4-triazol-5-ylsulfanyl)aniline |
InChI |
InChI=1S/C8H7N5O2S/c9-6-3-5(1-2-7(6)13(14)15)16-8-10-4-11-12-8/h1-4H,9H2,(H,10,11,12) |
InChI Key |
DXMPQCNTGMRRFT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1SC2=NC=NN2)N)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.